molecular formula C20H21N3O2S B2965528 N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351612-13-9

N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2965528
CAS No.: 1351612-13-9
M. Wt: 367.47
InChI Key: PTPRYWVFZLHORZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic chemical compound featuring a benzothiazole core, a heterocyclic structure recognized for its significance in medicinal chemistry research . The molecular structure integrates this core with an acetamide linker and a substituted phenyl ring, a design strategy often employed to develop molecules with potential biological activity . Compounds containing the benzothiazole scaffold are frequently investigated for a range of pharmacological applications, and this particular analog may be of interest in early-stage drug discovery efforts . Researchers are exploring such structures for their potential mechanisms of action, which can include interaction with enzyme targets like DNA-dependent protein kinase (DNA-PK), a key player in the DNA damage response pathway that is a credible drug target in cancer research . The presence of the methyl-substituted benzothiazole and the specific acetamide linkage suggests this compound could be a candidate for investigating kinase inhibition or for use in developing hypoxia-activated prodrugs to target radioresistant tumour cells . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12-8-9-13(2)19-18(12)22-20(26-19)23(4)11-17(25)21-16-7-5-6-15(10-16)14(3)24/h5-10H,11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPRYWVFZLHORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates an acetylphenyl group with a benzo[d]thiazole moiety. The synthesis typically involves multi-step organic reactions, which may include acylation and amination processes. The general synthetic route can be summarized as follows:

  • Starting Materials : The synthesis begins with 3-acetylphenol and 4,7-dimethylbenzo[d]thiazole.
  • Reaction Steps :
    • Acetylation of the phenolic compound.
    • Formation of the amide bond with the benzo[d]thiazole derivative.
  • Purification : The final product is purified through crystallization or chromatography techniques.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole possess anticancer , antibacterial , and antifungal properties due to their ability to interact with cellular targets and disrupt critical biological processes .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death through the activation of caspases.
  • Antioxidant Activity : Reducing oxidative stress within cells, which can prevent cancer cell growth.

Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
  • Case Studies :
    • A study focusing on related benzothiazole derivatives reported significant cytotoxic effects on human breast cancer cells (MCF-7), with mechanisms involving apoptosis and cell cycle arrest .
    • Another investigation highlighted the antibacterial properties of benzothiazole derivatives against Gram-positive bacteria, suggesting a broader spectrum of biological activity beyond anticancer effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxic effects on cancer cell lines
AntibacterialEffective against Gram-positive bacteria
AntifungalActivity against various fungal strains
Apoptosis InductionTriggers programmed cell death in cancer cells

Comparison with Similar Compounds

Key Observations :

  • The 4,7-dimethylbenzothiazole in the target compound may enhance lipophilicity compared to alkoxy or cyano-substituted analogs .
  • Substitution at the acetamide nitrogen (e.g., thiophen-2-yl ethyl vs.

Anticonvulsant Activity

Benzothiazole-acetamides with alkoxy or heterocyclic substituents (e.g., compounds 5a–m, 6a–b) showed potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED₅₀ values ranging from 12–45 mg/kg .

α-Glucosidase Inhibition

Coumarin-linked thiazole acetamides (e.g., compound 5 in ) exhibited IC₅₀ values of 1.2–3.8 μM against α-glucosidase, attributed to hydrogen bonding between the coumarin carbonyl and enzyme active sites . The absence of a coumarin moiety in the target compound suggests divergent activity.

Antiproliferative Activity

Tetrahydrobenzothiophene derivatives (e.g., ) demonstrated IC₅₀ values of 4–12 μM against MCF-7 and HeLa cell lines. The 4,7-dimethylbenzothiazole core in the target compound may confer similar activity, though this requires experimental validation .

Physicochemical Properties

Property Target Compound N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4l) 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide
Molecular Weight ~395.5 g/mol 458.5 g/mol 403.5 g/mol
Melting Point Not reported 252.3°C Not reported
HPLC Purity Not reported 92.4% Not reported
LogP (Predicted) ~3.1 ~2.8 ~3.4

Key Observations :

  • High melting points in analogs (240–260°C) suggest strong crystalline packing, which may be disrupted by the acetyl group in the target compound .

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